molecular formula C18H21IN2O2 B3617496 N-(5-iodo-3-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

N-(5-iodo-3-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B3617496
M. Wt: 424.3 g/mol
InChI Key: ABJODPXJQQQMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-iodo-3-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been extensively studied for its ability to enhance endurance and improve lipid metabolism.

Mechanism of Action

N-(5-iodo-3-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that regulates gene expression. Activation of PPARδ leads to an increase in the expression of genes involved in lipid metabolism and energy production, resulting in increased endurance and improved lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to increase endurance and improve lipid metabolism in animal models and human trials. It has also been shown to increase the expression of genes involved in fatty acid oxidation and energy production in skeletal muscle and adipose tissue.

Advantages and Limitations for Lab Experiments

N-(5-iodo-3-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for laboratory experiments, including its ability to improve endurance and lipid metabolism in animal models. However, it also has several limitations, including its potential toxicity and the need for further research to determine its long-term safety and efficacy.

Future Directions

There are several potential future directions for research on N-(5-iodo-3-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, including its potential use as a treatment for metabolic disorders and cardiovascular disease. Additionally, further research is needed to determine its long-term safety and efficacy and to develop more selective and potent PPARδ agonists.

Scientific Research Applications

N-(5-iodo-3-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cardiology, oncology, and sports medicine. It has been shown to improve endurance and increase fat metabolism, making it a potential treatment for obesity and metabolic disorders. Additionally, it has been studied for its potential to reduce the risk of cardiovascular disease and cancer.

properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O2/c1-11(2)15-6-5-12(3)7-16(15)23-10-17(22)21-18-13(4)8-14(19)9-20-18/h5-9,11H,10H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJODPXJQQQMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC=C(C=C2C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.